2-氯-4-氰基苯甲酰氯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

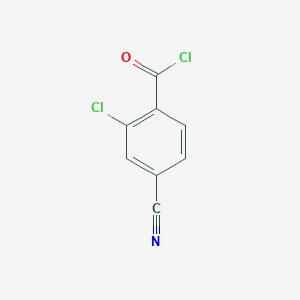

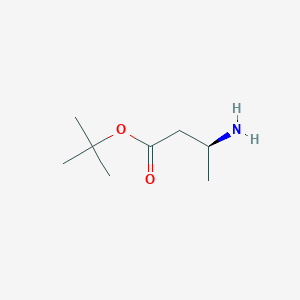

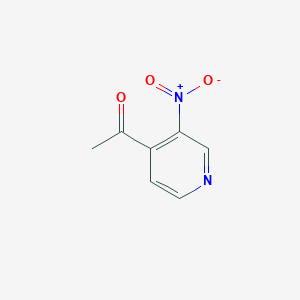

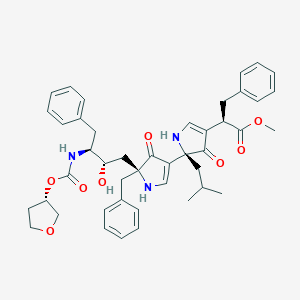

2-chloro-4-cyano-benzoyl Chloride is a chemical compound with the linear formula NCC6H4COCl . It has a molecular weight of 165.58 .

Synthesis Analysis

The synthesis of 2-chloro-4-cyano-benzoyl Chloride can be achieved through various methods. One such method involves the chlorination of benzoyl chloride at controlled temperatures in the presence of a ferric halide-iodine cocatalyst system . Another method involves the use of cyanoacetohydrazides as precursors in reactions leading to the construction of heterocycles .Molecular Structure Analysis

The molecular structure of 2-chloro-4-cyano-benzoyl Chloride consists of a benzene ring with a cyano group (-CN) and a benzoyl chloride group (-COCl) attached to it .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-chloro-4-cyano-benzoyl Chloride include a density of 1.3±0.1 g/cm3, a boiling point of 289.5±23.0 °C at 760 mmHg, and a flash point of 128.9±22.6 °C .科学研究应用

Organocatalytic Tandem Three Component Reactions

2-Chloro-4-cyanobenzoyl chloride is used as a reactant for organocatalytic tandem three component reactions of aldehyde, alkyl vinyl ketone, and amide . This process is significant in the field of organic chemistry, particularly in the synthesis of complex molecules.

Synthesis of Selective Angiotensin II AT2 Receptor Agonists

This compound is employed as a reactant for the synthesis of selective angiotensin II AT2 receptor agonists . These agonists are important in the field of medicinal chemistry for their potential therapeutic applications in cardiovascular diseases.

Synthesis of Allosteric Glucokinase Activators

2-Chloro-4-cyanobenzoyl chloride is also used in the synthesis of allosteric glucokinase activators . These activators are being studied for their potential use in the treatment of type 2 diabetes.

Synthesis of Hydantoin Derivatives with Antiproliferative Activity

This compound is used in the synthesis of hydantoin derivatives that exhibit antiproliferative activity . These derivatives could potentially be used in the development of anticancer drugs.

Synthesis of Thiohydantoins

2-Chloro-4-cyanobenzoyl chloride is used in the synthesis of thiohydantoins . Thiohydantoins are a class of compounds that have been studied for their potential medicinal properties, including antimicrobial and anticonvulsant activities.

Synthesis of P2X7 Receptor Antagonists

This compound is also employed in the synthesis of P2X7 receptor antagonists . These antagonists are being researched for their potential therapeutic applications in a variety of diseases, including neurodegenerative disorders and inflammation.

作用机制

Target of Action

2-Chloro-4-cyanobenzoyl chloride, also known as 4-Cyanobenzoyl chloride, is a versatile reagent used in organic synthesis. Its primary targets are nucleophilic sites in organic molecules, such as the nitrogen atom in amines or the oxygen atom in alcohols .

Mode of Action

The compound acts as an acylating agent, transferring its acyl group (2-chloro-4-cyanobenzoyl) to the nucleophilic target. This reaction is facilitated by the chloride leaving group, which departs with the pair of electrons that originally bonded it to the carbon atom . The result is a new carbon-nitrogen or carbon-oxygen bond, depending on the nucleophile .

Biochemical Pathways

For instance, it could be used to introduce the 2-chloro-4-cyanobenzoyl group into bioactive molecules, potentially altering their properties and activities .

Pharmacokinetics

Its metabolic stability and elimination routes would depend on the specific biological system .

Result of Action

The acylation of nucleophiles by 2-chloro-4-cyanobenzoyl chloride results in the formation of 2-chloro-4-cyanobenzoyl derivatives. These derivatives may exhibit different physical, chemical, and biological properties compared to the original nucleophiles .

Action Environment

The action of 2-chloro-4-cyanobenzoyl chloride can be influenced by various environmental factors. For instance, the presence of base can facilitate the reaction by deprotonating the nucleophile, making it more reactive. The reaction rate can also be affected by temperature and solvent .

未来方向

The future directions for 2-chloro-4-cyano-benzoyl Chloride could involve its use in the synthesis of new compounds. For instance, cyanoacetohydrazides have been used as precursors in reactions leading to the construction of heterocycles . Additionally, benzene derivatives are being explored for new drug development .

属性

IUPAC Name |

2-chloro-4-cyanobenzoyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3Cl2NO/c9-7-3-5(4-11)1-2-6(7)8(10)12/h1-3H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOPKWYOKCOMXLV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)Cl)C(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3Cl2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70431049 |

Source

|

| Record name | 2-chloro-4-cyano-benzoyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70431049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-4-cyano-benzoyl Chloride | |

CAS RN |

181074-22-6 |

Source

|

| Record name | 2-chloro-4-cyano-benzoyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70431049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,6,9,20,23,26,40,43,46,57,60,63-Dodecaoxaundecacyclo[36.36.1.128,65.02,71.010,19.012,17.027,32.034,39.047,56.049,54.064,69]hexaheptaconta-1(74),2(71),10,12,14,16,18,27,29,31,34,36,38,47,49,51,53,55,64(69),65,67,72-docosaene](/img/structure/B67664.png)

![[(3E)-3-[amino(nitroso)methylidene]-1,2-oxazol-5-yl]methanol](/img/structure/B67665.png)